molecular formula C6H12O6 B12533012 2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol CAS No. 675841-66-4

2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol

Cat. No.: B12533012
CAS No.: 675841-66-4
M. Wt: 180.16 g/mol
InChI Key: UYHAIJBBDSCNPI-UHFFFAOYSA-N
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Description

2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol typically involves the reaction of formaldehyde with pentaerythritol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction parameters is maintained. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to modify other molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Pentaerythritol: A polyol with four hydroxymethyl groups, used in the synthesis of explosives, plastics, and pharmaceuticals.

    Trimethylolpropane: A triol with three hydroxymethyl groups, used in the production of alkyd resins and polyurethanes.

    Glycerol: A simple polyol with three hydroxyl groups, widely used in food, pharmaceuticals, and cosmetics.

Uniqueness: 2,2,4-Tris(hydroxymethyl)-1,3-dioxolan-4-ol is unique due to its dioxolane ring structure, which imparts distinct chemical properties compared to other polyols. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

CAS No.

675841-66-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

2,2,4-tris(hydroxymethyl)-1,3-dioxolan-4-ol

InChI

InChI=1S/C6H12O6/c7-1-5(10)4-11-6(2-8,3-9)12-5/h7-10H,1-4H2

InChI Key

UYHAIJBBDSCNPI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(CO)CO)(CO)O

Origin of Product

United States

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